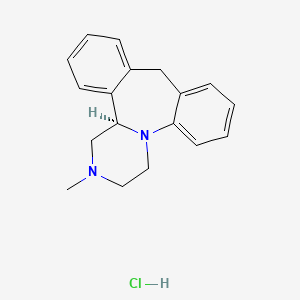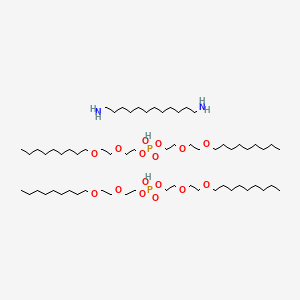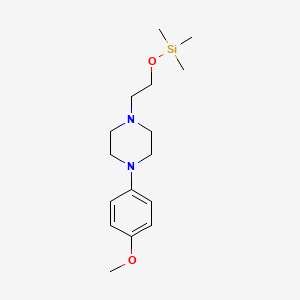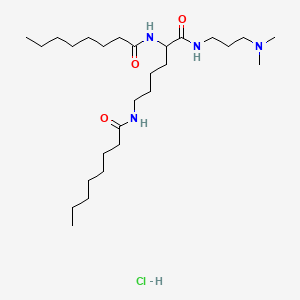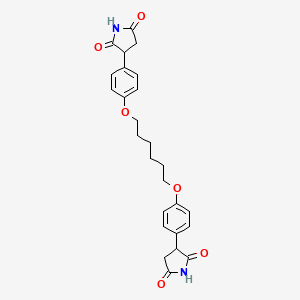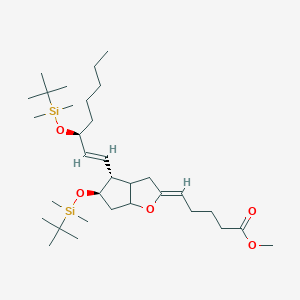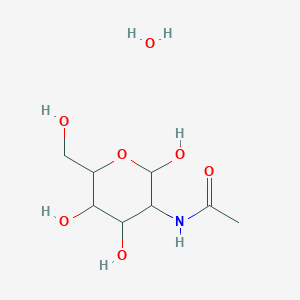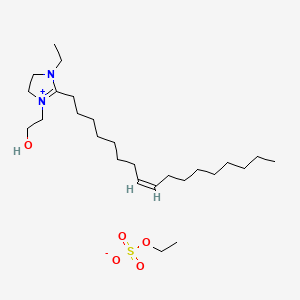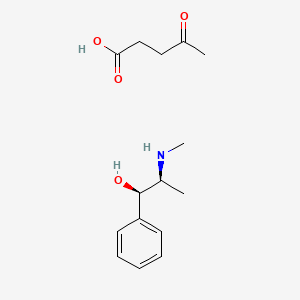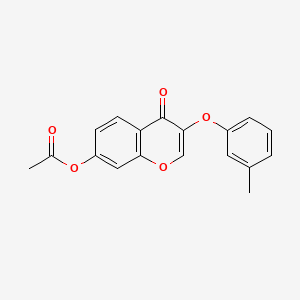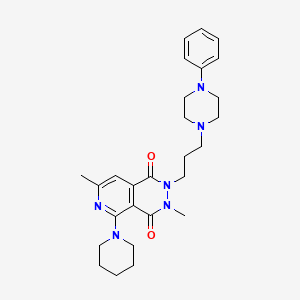
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- is a complex heterocyclic compound. This compound features a pyridazine ring fused with a pyridine ring, and it is further substituted with various functional groups, including piperazine and piperidine moieties. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- typically involves multi-step organic reactions. The process often starts with the formation of the pyridazine ring, followed by the introduction of the pyridine ring through cyclization reactions. Subsequent steps involve the addition of the piperazine and piperidine groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of catalysts and solvents that facilitate the desired transformations is common. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar pharmacological activities.
Pyridazinone derivatives: These compounds contain a pyridazinone ring and are known for their diverse biological activities.
Uniqueness
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-3,7-dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-5-(1-piperidinyl)- is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other pyridazine or pyridazinone derivatives. Its combination of piperazine and piperidine moieties further distinguishes it from similar compounds.
Propiedades
Número CAS |
164071-35-6 |
|---|---|
Fórmula molecular |
C27H36N6O2 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
3,7-dimethyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-5-piperidin-1-ylpyrido[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C27H36N6O2/c1-21-20-23-24(25(28-21)32-13-7-4-8-14-32)27(35)29(2)33(26(23)34)15-9-12-30-16-18-31(19-17-30)22-10-5-3-6-11-22/h3,5-6,10-11,20H,4,7-9,12-19H2,1-2H3 |
Clave InChI |
CIBWRRRRKSLETI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(N(C2=O)CCCN4CCN(CC4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



